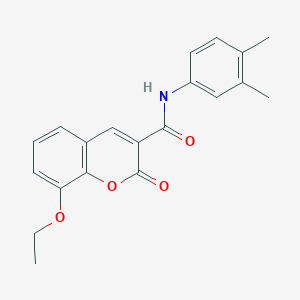

![molecular formula C19H17N3O5 B6479937 (2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide CAS No. 941010-16-8](/img/structure/B6479937.png)

(2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule . The analysis would discuss the spatial arrangement of atoms and the chemical bonds between them.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, might also be discussed .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide, focusing on six unique applications:

Anticancer Activity

Research has shown that chromene derivatives, including (2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation by interfering with various cellular pathways . The structural features of chromenes allow them to interact with DNA and proteins, making them potent candidates for anticancer drug development.

Antimicrobial Properties

Chromene derivatives have been extensively studied for their antimicrobial activities. The compound has shown effectiveness against a range of bacterial and fungal strains . Its mechanism involves disrupting microbial cell walls and inhibiting essential enzymes, making it a promising candidate for developing new antibiotics and antifungal agents.

Antioxidant Potential

The antioxidant properties of chromene derivatives are well-documented. (2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide can scavenge free radicals and reduce oxidative stress in biological systems . This activity is crucial for preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . These properties make it a potential candidate for developing treatments for inflammatory diseases, such as arthritis and inflammatory bowel disease.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various targets, such as akr1b10 , a protein that has been recognized as a potential therapeutic target for the treatment of various types of cancers .

Mode of Action

It’s suggested that the compound may be involved in critical hydrogen-bonding interactions with the val301 and lue302 of akr1b10 catalytic site . This interaction could potentially inhibit the activity of the target protein, leading to its therapeutic effects.

Biochemical Pathways

Given its potential interaction with akr1b10, it may influence pathways related to cancer cell proliferation and survival .

Result of Action

Similar compounds have demonstrated potent inhibitory activity against certain cell lines . For instance, N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide, a similar compound, has shown potent inhibitory activity against MOLT-4 and SK-OV-3 cells .

Future Directions

properties

IUPAC Name |

(2E)-8-methoxy-2-[(4-methoxybenzoyl)hydrazinylidene]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c1-25-13-8-6-11(7-9-13)18(24)21-22-19-14(17(20)23)10-12-4-3-5-15(26-2)16(12)27-19/h3-10H,1-2H3,(H2,20,23)(H,21,24)/b22-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRPCPOZOOYLAH-ZBJSNUHESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-8-methoxy-2-(2-(4-methoxybenzoyl)hydrazono)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-benzyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479857.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479871.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479878.png)

![1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6479879.png)

![3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B6479888.png)

![4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B6479903.png)

![6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B6479917.png)

![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479947.png)

![4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479955.png)

![5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6479973.png)

![5-(piperidin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6479976.png)